molecular formula C19H21ClN2O4 B11200790 Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate

Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate

Cat. No.: B11200790
M. Wt: 376.8 g/mol
InChI Key: MSZJTPQGAGBIAP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Uniqueness: Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate is unique due to the presence of the cyclohexylcarbamoyl group, which imparts specific steric and electronic properties to the molecule. This structural feature can influence its binding affinity to molecular targets and its overall biological activity .

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

methyl 6-chloro-4-[2-(cyclohexylamino)-2-oxoethoxy]quinoline-2-carboxylate

InChI

InChI=1S/C19H21ClN2O4/c1-25-19(24)16-10-17(14-9-12(20)7-8-15(14)22-16)26-11-18(23)21-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,21,23)

InChI Key

MSZJTPQGAGBIAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3CCCCC3

Origin of Product

United States

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